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For researchers and professionals in drug development, the specificity of a kinase inhibitor is a

critical determinant of its utility as a research tool and its potential as a therapeutic agent. This

guide provides an objective comparison of the kinase inhibitor MU1700 against other kinases,

supported by experimental data, to elucidate its selectivity profile.

MU1700 is a potent and selective chemical probe for the Activin receptor-like kinases 1 and 2

(ALK1 and ALK2), which are serine/threonine kinases belonging to the transforming growth

factor-β (TGF-β) type I receptor family.[1][2] These kinases are key regulators of various

cellular processes, and their dysregulation has been implicated in several diseases.[1][3]

Kinase Specificity Profile of MU1700
The selectivity of MU1700 has been comprehensively evaluated through kinome-wide

screening. In a panel of 369 human protein kinases, MU1700 demonstrated a remarkably high

degree of selectivity for ALK1 and ALK2.[1][3] When screened at a concentration of 1 µM,

MU1700 was found to potently inhibit only ALK1, ALK2, and to a lesser extent, ALK6, with no

other significant off-targets identified when a threshold of 25% residual enzyme activity is

applied.[1][4]

In contrast, the widely used ALK2 inhibitor, LDN-193189, exhibited a much more promiscuous

profile in the same kinome-wide screen, inhibiting numerous other kinases.[3] This highlights

the superior selectivity of MU1700, making it a more precise tool for studying the specific roles

of ALK1 and ALK2.
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Quantitative Comparison of Kinase Inhibition
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values

for MU1700 against a panel of kinases, including a comparison with LDN-193189.

Kinase Target MU1700 IC50 (nM) LDN-193189 IC50 (nM)

ALK1 (ACVRL1) 13 -

ALK2 (ACVR1) 6 -

ALK3 (BMPR1A) 425 -

ALK4 (ACVR1B) >10,000 -

ALK5 (TGFBR1) >10,000 -

ALK6 (BMPR1B) 41 -

DDR1 501 -

FLT3 751 -

KHS/MAP4K5 539 -

Data sourced from multiple studies.[2][4] Note: Direct comparative IC50 values for LDN-193189

against all listed kinases were not available in the provided search results.

In cellular assays, MU1700 also demonstrates potent and selective target engagement. In a

NanoBRET assay, MU1700 showed high affinity for ALK1 (IC50 = 27 nM) and ALK2 (IC50 =

225 nM), with significantly weaker binding to ALK3 (497 nM) and ALK6 (997 nM), and negligible

binding to ALK4 and ALK5 (>10 µM).[2][4]

Experimental Methodologies
1. Kinome-wide Selectivity Screening:

The selectivity of MU1700 was determined by Reaction Biology Corporation. The screening

was performed against a panel of 369 protein kinases at a compound concentration of 1 µM.

The percentage of residual enzyme activity was measured to identify potential off-targets.[1][3]
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2. In Vitro IC50 Determination:

Biochemical IC50 values were determined using a radio-enzymatic assay. The assays were

performed at an ATP concentration of 10 mM to assess the inhibitory potency of MU1700
against the target kinases.[1][2]

3. Cellular Target Engagement (NanoBRET Assay):

The NanoBRET™ Target Engagement Intracellular Kinase Assay was used to quantify the

interaction of MU1700 with its target kinases in intact cells. This assay measures the apparent

affinity of the compound for the target protein by detecting the energy transfer between a

NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.[1][2]

4. Western Blot Analysis of SMAD Phosphorylation:

To assess the functional cellular activity of MU1700, its effect on the phosphorylation of SMAD

proteins was analyzed by Western blot. HEK293T cells were treated with MU1700, and the

phosphorylation levels of SMAD1/5/8 (downstream of ALK1/2) and SMAD2/3 (downstream of

ALK4/5/7) were measured. MU1700 was shown to specifically inhibit the phosphorylation of

SMAD1/5/8, consistent with its selective inhibition of ALK1/2.[3]
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Caption: Experimental workflow for assessing kinase inhibitor specificity.
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Simplified TGF-β/BMP Signaling Pathway

Type I Receptors (ALKs)

TGF-β/BMP Ligands

Type II Receptor

ALK1 / ALK2

 phosphorylates

ALK3 / ALK6

 phosphorylates

ALK4 / ALK5 / ALK7

 phosphorylates

pSMAD1/5/8 pSMAD2/3

Cellular Response

MU1700

 inhibits

Click to download full resolution via product page

Caption: Simplified TGF-β/BMP signaling pathway showing MU1700's point of action.

Conclusion
The experimental data robustly demonstrates that MU1700 is a highly selective inhibitor of

ALK1 and ALK2. Its superior specificity profile compared to other inhibitors like LDN-193189

makes it an invaluable tool for dissecting the specific biological functions of ALK1 and ALK2 in

both in vitro and in vivo settings. For researchers investigating TGF-β/BMP signaling pathways,

MU1700 offers a high degree of precision, minimizing the confounding effects of off-target

kinase inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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